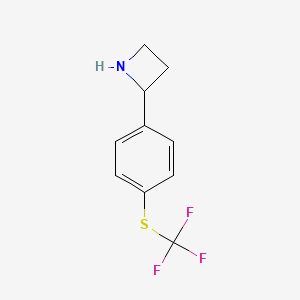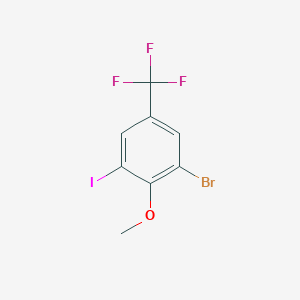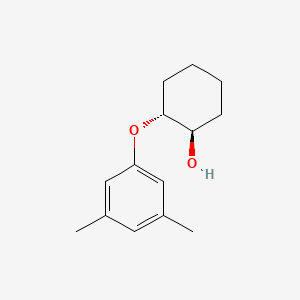
(3S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of 6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-3,5-dioxohexanoate or 6-chloro-3,5-dicarboxyhexanoate.
Reduction: Formation of tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanol.
Substitution: Formation of tert-butyl (3S)-6-azido-3,5-dihydroxyhexanoate or tert-butyl (3S)-6-thio-3,5-dihydroxyhexanoate.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate: Unique due to the presence of both hydroxyl and chlorine functional groups.
tert-Butyl (3S)-6-chloro-3-hydroxyhexanoate: Lacks one hydroxyl group, affecting its reactivity and biological activity.
tert-Butyl (3S)-6-chloro-3,5-dioxohexanoate: Contains ketone groups instead of hydroxyl groups, leading to different chemical properties.
Uniqueness
tert-Butyl (3S)-6-chloro-3,5-dihydroxyhexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19ClO4 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl (3S)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Clave InChI |
FIKPWJZUGTVXCO-JAMMHHFISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](CC(CCl)O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)

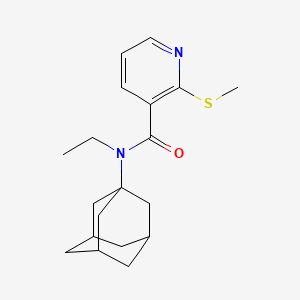

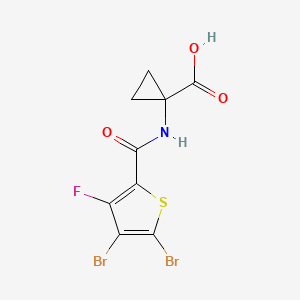
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
